N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-9(17)16-12-4-2-11(3-5-12)15-8-10(6-13)7-14/h2-5,8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVKGJPHHIZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328358 | |
| Record name | N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42265-38-3 | |
| Record name | N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide typically involves the reaction of 4-aminobenzonitrile with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the dicyanoethenyl group. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the dicyanoethenyl intermediate and subsequent acetylation. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or nitrile groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide involves its interaction with specific molecular targets. The dicyanoethenyl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide
- N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}benzamide
- N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}propionamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dicyanoethenyl group is particularly noteworthy for its ability to participate in electron transfer reactions, setting it apart from other similar compounds.
Biological Activity
N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticonvulsant and antibacterial research. This article provides an in-depth examination of its biological activity, supported by data tables and relevant case studies.
1. Anticonvulsant Activity
Recent studies have focused on the synthesis and evaluation of various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which includes this compound as a significant analog. The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models.
1.1 Study Findings
The compound demonstrated varying degrees of anticonvulsant activity at different dosages. Table 1 summarizes the results from the MES and scPTZ tests:
| Compound | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) | scPTZ Protection (0.5h) | scPTZ Protection (4h) |
|---|---|---|---|---|---|
| 19 | 100 | Yes | Yes | No | Yes |
| 24 | 300 | Yes | No | Yes | No |
The compound's highest activity was observed at doses of 100 mg/kg and 300 mg/kg, indicating a potential for delayed onset but prolonged action in certain derivatives. Notably, compounds with higher lipophilicity showed better efficacy at later time points, suggesting a correlation between lipophilicity and central nervous system distribution .
1.2 Structure-Activity Relationship (SAR)
The introduction of specific functional groups, such as fluorine or trifluoromethyl groups, was found to enhance the metabolic stability and biological activity of these compounds. The fluorinated derivatives exhibited increased lipophilicity, which facilitated better penetration into the central nervous system .
2. Antibacterial Activity
In addition to its anticonvulsant properties, this compound has been evaluated for its antibacterial efficacy against various strains of bacteria.
2.1 Evaluation Results
A recent study reported the antibacterial activity of several derivatives against Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). The minimum effective concentration (EC50) values for selected compounds are presented in Table 2:
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| A1 | 156.7 | Xoo |
| A2 | 230.5 | Xac |
| A3 | 545.2 | Xoc |
The compound A1 exhibited superior antibacterial activity compared to standard treatments like bismerthiazol and thiodiazole copper .
Scanning electron microscopy (SEM) studies revealed that compound A1 caused significant damage to bacterial cell membranes, leading to cell lysis at higher concentrations. This effect was more pronounced with increasing compound concentration, indicating a dose-dependent relationship in its antibacterial efficacy .
3. Case Studies and Research Insights
Several case studies have highlighted the therapeutic potential of this compound:
- In one study, derivatives were tested for both anticonvulsant and antibacterial activities, demonstrating a dual-action potential that could be beneficial in treating conditions requiring both properties.
- Another research effort focused on optimizing the synthesis of these compounds to enhance their pharmacological profiles through structural modifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2,2-dicyanoethenylamino)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with functionalization of the phenyl ring. For example, nitrile introduction via nucleophilic substitution (e.g., using malononitrile derivatives) followed by acetylation. Key reagents include bases like triethylamine for pH control and solvents such as DMF to stabilize intermediates. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine to nitrile) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments (e.g., acetamide methyl at δ ~2.1 ppm, aromatic protons at δ ~7.3–7.8 ppm) and nitrile stretching vibrations in FT-IR (C≡N peaks at ~2200–2250 cm⁻¹). High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺ expected for C₁₃H₁₂N₄O). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures no residual intermediates .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction mechanisms between this compound and biological targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase or bacterial enzymes). Parameterize the compound’s charge states (nitrile groups as hydrogen bond acceptors) and perform flexible docking to account for side-chain movements. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) or SPR binding assays .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Data Harmonization : Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Meta-analysis : Compare IC₅₀ values across studies using tools like RevMan, adjusting for variables (e.g., solvent DMSO vs. ethanol).
- Orthogonal Validation : Confirm anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (PI staining) assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Modification Sites : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at position 4) or replace the dicyanoethenyl group with bioisosteres (e.g., trifluoromethyl).
- SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent compound | None | 12.5 (MCF-7) |
| 4-NO₂ substitution | Increased electron density | 8.2 (MCF-7) |
| Dicyano → trifluoromethyl | Enhanced lipophilicity | 6.7 (HeLa) |
- Rationale : Electron-deficient groups improve target binding, while lipophilic substituents enhance membrane permeability .
Q. What experimental designs mitigate off-target effects in vivo?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions.
- Dose Escalation : Test in zebrafish or murine models with pharmacokinetic monitoring (plasma t₁/₂, AUC).
- Toxicogenomics : RNA-seq of liver/kidney tissues to assess metabolic stress .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- Methodological Answer :
- 3D Spheroid Validation : Compare IC₅₀ in monolayer vs. spheroid cultures (e.g., MCF-7).
- Hypoxia Mimetics : Add cobalt chloride to 2D cultures to simulate 3D tumor microenvironments.
- Mechanistic Insight : Use qPCR to check hypoxia-inducible factor (HIF-1α) expression, which may alter drug response .
Notes for Implementation
- Evidence-Based Synthesis : Methods and data derived from peer-reviewed studies on analogous acetamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
